2-Bromo-1-(3,5-dimethoxyphenyl)ethanone

Vue d'ensemble

Description

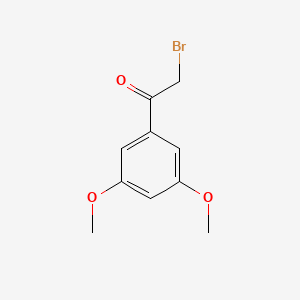

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3. It is characterized by the presence of a bromine atom attached to an ethanone group, which is further substituted with a 3,5-dimethoxyphenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone typically involves the bromination of 1-(3,5-dimethoxyphenyl)ethanone. One common method includes the use of bromine in the presence of a solvent such as chloroform at room temperature, yielding the desired product with a high yield .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination reactions. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the α-position undergoes nucleophilic displacement with various nucleophiles:

Key Observations :

- Reactions proceed via an Sₙ2 mechanism , facilitated by the electron-withdrawing carbonyl group .

- Solvent polarity significantly impacts reaction rates (e.g., DMF accelerates azide substitution) .

Reduction Reactions

The ketone group is reduced to secondary alcohols under controlled conditions:

Mechanistic Insight :

- NaBH₄ selectively reduces the carbonyl without affecting methoxy groups.

- LiAlH₄ may over-reduce the aromatic ring under prolonged heating.

Oxidation Reactions

Controlled oxidation converts the ethanone moiety into carboxylic acids:

Notes :

- Strong acidic conditions (e.g., H₂SO₄) stabilize intermediates during MnO₄⁻-mediated oxidation.

- Ozonolysis cleaves the aromatic ring, limiting synthetic utility .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Critical Parameters :

- Temperature : Reactions require 80–100°C for optimal turnover .

- Ligand Choice : Bulky ligands (e.g., Xantphos) suppress β-hydride elimination .

Electrophilic Aromatic Substitution

The 3,5-dimethoxyphenyl ring undergoes regioselective substitution:

Regioselectivity :

- Nitration and halogenation occur preferentially at the para position relative to methoxy groups .

- Steric hindrance from the ethanone group limits substitution at the ortho positions.

Condensation Reactions

The carbonyl group engages in condensation with nitrogen nucleophiles:

Applications :

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its reactivity allows for various transformations, including:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction : The carbonyl group can be reduced to form alcohols.

- Oxidation : It can be oxidized to yield carboxylic acids.

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit microtubule polymerization by binding to the colchicine site on tubulin, leading to apoptosis in cancer cells.

Key Findings from Case Studies:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 2.36 | Induces apoptosis via caspase activation |

| HCT-116 (Colon) | 1.95 | Induces oxidative stress leading to cell death |

These findings suggest that the compound may be a candidate for further development in cancer therapeutics.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows it to participate in a variety of chemical reactions that are valuable for creating new compounds with desirable properties.

Mécanisme D'action

The mechanism of action of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and proteins, influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

- 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone

Comparison:

- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with different substitution pattern on the phenyl ring, leading to variations in reactivity and applications .

- 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone: Another isomer with distinct properties and uses in organic synthesis .

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone stands out due to its specific substitution pattern, which imparts unique reactivity and makes it valuable for certain synthetic applications.

Activité Biologique

2-Bromo-1-(3,5-dimethoxyphenyl)ethanone is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

- Molecular Formula : CHBrO

- Molecular Weight : 259.10 g/mol

- CAS Number : 1835-02-5

-

Structure :

\text{Br C O C C 10}H_{11}O_{3})}

Synthesis

The synthesis of this compound typically involves the bromination of a precursor compound followed by acetylation. The synthetic route often includes the use of solvents like acetone and acetonitrile under controlled conditions to yield the desired product with high purity.

Anticancer Properties

Recent studies have evaluated the anticancer activity of this compound against various human cancer cell lines. The following table summarizes key findings from research:

The biological activity of this compound is primarily attributed to its ability to bind to the colchicine site on tubulin, thereby inhibiting microtubule polymerization. This action disrupts mitotic spindle formation and leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells.

Study on MDA-MB-231 Cells

In a study focusing on MDA-MB-231 breast cancer cells, this compound demonstrated significant antiproliferative effects with an IC_{50} value of 2.36 µM. The compound was shown to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Study on HCT-116 Cells

Another study evaluated the compound's efficacy against HCT-116 colon cancer cells, revealing an IC_{50} value of 1.95 µM. The mechanism involved the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Propriétés

IUPAC Name |

2-bromo-1-(3,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJBYPJUERJZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373642 | |

| Record name | 2-bromo-1-(3,5-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50841-50-4 | |

| Record name | 2-bromo-1-(3,5-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.